molecular formula C8H13N3O2S B2448789 3-Amino-4-(dimethylamino)benzenesulfonamide CAS No. 851175-91-2

3-Amino-4-(dimethylamino)benzenesulfonamide

Cat. No. B2448789
M. Wt: 215.27
InChI Key: PHVMXZQQFSAFPX-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)benzenesulfonamide is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.28 .


Molecular Structure Analysis

The InChI code for 3-Amino-4-(dimethylamino)benzenesulfonamide is 1S/C8H13N3O2S/c1-11(2)8-4-3-6(5-7(8)9)14(10,12)13/h3-5H,9H2,1-2H3,(H2,10,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Amino-4-(dimethylamino)benzenesulfonamide is a light brown solid with a yield of 85% and a melting point of 345 ± 2 °C . Its IR (KBr) νmax is 3329, 3251 (NH2), 3201 (NH), 2978 (CH aliph.), 1678 (CO) cm−1 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Cyclooxygenase-2 Inhibition : N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a derivative, has been synthesized and its structure determined. Despite its synthesis, it showed no inhibition potency for cyclooxygenase-1 and -2 enzymes (Al-Hourani et al., 2016).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been isolated and studied, revealing insights into their acid-base equilibrium and tautomeric forms (Kovalchukova et al., 2013).

Medicinal Chemistry and Drug Development

  • Anticancer and Carbonic Anhydrase Inhibition : Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated as inhibitors of human carbonic anhydrase isoforms involved in diseases like cancer. These compounds exhibited potent inhibition, particularly against the hCA IX isoform, indicating potential for anticancer applications (Lolak et al., 2019).

  • Antimicrobial Activity : New benzenesulfonamide derivatives were synthesized and evaluated for antimicrobial activity, displaying promising results against various bacterial and fungal strains (Desai et al., 2017).

Photodynamic Therapy and Radioprotection

  • Photodynamic Therapy for Cancer : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibited high singlet oxygen quantum yield. This makes it a potential candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

  • Radioprotective Agents : Novel quinolines synthesized from benzenesulfonamides showed interesting cytotoxic activity and one compound exhibited radioprotective activity in mice, highlighting its potential as a radioprotective agent (Ghorab et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition in Acidic Environment : The compound 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide demonstrated superior inhibition efficiency for the acidic corrosion of mild steel, showing potential as a corrosion inhibitor (Al-amiery et al., 2020).

Future Directions

While specific future directions for the study of 3-Amino-4-(dimethylamino)benzenesulfonamide are not mentioned in the available literature, the compound’s potential applications in anticancer and antimicrobial research suggest that it may be a subject of future studies .

properties

IUPAC Name

3-amino-4-(dimethylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)8-4-3-6(5-7(8)9)14(10,12)13/h3-5H,9H2,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVMXZQQFSAFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(dimethylamino)benzenesulfonamide

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